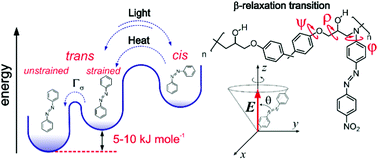Effect of secondary relaxation transitions on photo-induced anisotropy in glassy azobenzene-functionalized polymers
Journal of Materials Chemistry C Pub Date: 2017-06-13 DOI: 10.1039/C7TC01652B
Abstract
We propose a physical mechanism for the photo-induced orientation alignment of azo-dyes incorporated in polymers at temperatures far below the glass transition temperature. Using polarized FT-IR spectroscopy, we show that optical dichroism undergoes an observable change at the β-relaxation transition of the azo-polymer when the mobility of the short backbone fragments is increased. We explain this effect using temperature-dependent local strains that occur within the polymer backbones in a glassy state. These strains underlie the enhanced thermal relaxation that drives the orientation kinetics.


Recommended Literature
- [1] High efficiency spin filtering in magnetic phosphorene†
- [2] Mechanical rigidity of a shape-memory metal–organic framework increases by crystal downsizing†
- [3] Controlled 2H/1T phase transition in MoS2 monolayers by a strong interface with M2C MXenes: a computational study†
- [4] Highly efficient exciplex organic light-emitting diodes incorporating a heptazine derivative as an electron acceptor†
- [5] Catalytic asymmetric construction of tetrasubstituted carbon stereocenters by conjugate addition of dialkyl phosphine oxides to β,β-disubstituted α,β-unsaturated carbonyl compounds†
- [6] Magnetic anisotropies of Ho(iii) and Dy(iii) single-molecule magnets experimentally determined via polarized neutron diffraction†
- [7] Predicting adsorption on metals: simple yet effective descriptors for surface catalysis†
- [8] Smart hydrogels exhibiting UCST-type volume changes under physiologically relevant conditions†
- [9] The curious case of a sterically crowded Stenhouse salt†
- [10] Ultrathin single crystal ZnS nanowires

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 1115-82-8
-
CAS no.: 15366-08-2
-
CAS no.: 140632-19-5









